molecular formula C20H30O2 B022964 8(17),13-Labdadien-15,16-olide CAS No. 83324-51-0

8(17),13-Labdadien-15,16-olide

Cat. No. B022964
CAS RN: 83324-51-0
M. Wt: 302.5 g/mol
InChI Key: RUXYUBRFOACSMM-ABSDTBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of labdane-related compounds involves complex organic reactions that often include cyclization and oxidation processes. One study describes the aqueous permanganate oxidation of 8(17)-labden-13-ol leading to novel oxidation products through the functionalization of an unactivated carbon atom, demonstrating the intricate steps involved in synthesizing labdane derivatives (Grant & Weavers, 1973).

Scientific Research Applications

  • Inhibition of Nitric Oxide Production : This compound has been found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, as demonstrated in a study on the microbial transformation of neoandrographolide by Mucor spinosus (Wang et al., 2011).

  • Structural Analysis Applications : It may be used for structural analysis and determining its configuration, as shown in research involving a diterpenoid isolated from the leaves of Platycladus orientalis (Shi et al., 2018).

  • Antifungal Activity : The compound exhibited significant inhibition against white-rot fungi, highlighting its potential in antifungal applications (Zhao et al., 2005).

  • Antitubercular Activity : It showed antitubercular activity against Mycobacterium tuberculosis H37Rv in a BACTEC-460 assay (Tiwari et al., 2013).

  • Inhibition of Pro-inflammatory Cytokines : This compound inhibits pro-inflammatory cytokines in bone marrow-derived dendritic cells (Kiem et al., 2012).

  • Phytotoxicity : It has shown in vitro phytotoxicity against Raphidocelis subcapitata, a microalga used in aquatic tests (DellaGreca et al., 2001).

  • Oxidation and Transformation : The compound has been a subject of study in aqueous permanganate oxidation, leading to novel oxidation products (Grant & Weavers, 1973).

  • Algicidal Activity : It has been tested for algicidal activity against Raphidocelis subcapitata (Waridel et al., 2004).

properties

IUPAC Name

3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXYUBRFOACSMM-ABSDTBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8(17),13-Labdadien-15,16-olide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8(17),13-Labdadien-15,16-olide
Reactant of Route 2
8(17),13-Labdadien-15,16-olide
Reactant of Route 3
8(17),13-Labdadien-15,16-olide
Reactant of Route 4
8(17),13-Labdadien-15,16-olide
Reactant of Route 5
8(17),13-Labdadien-15,16-olide
Reactant of Route 6
8(17),13-Labdadien-15,16-olide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.